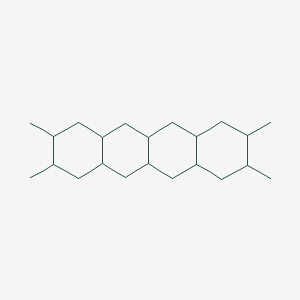

2,3,8,9-Tetramethyloctadecahydrotetracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,8,9-Tetramethyloctadecahydrotetracene is a complex organic compound characterized by its unique structure and properties. This compound belongs to the tetracene family, which is known for its applications in various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,9-Tetramethyloctadecahydrotetracene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where 1,4-anthraquinones react with 3,4-dialkylthiophene-1,1-dioxides to form the desired tetracene derivatives . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,8,9-Tetramethyloctadecahydrotetracene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms on the tetracene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of quinones and other oxygenated derivatives.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of halogenated or nitrated tetracene derivatives.

Scientific Research Applications

2,3,8,9-Tetramethyloctadecahydrotetracene has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism by which 2,3,8,9-Tetramethyloctadecahydrotetracene exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. Its unique structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its toxicity and environmental impact.

2,3,8,9-Tetraalkyltetracenes: Similar in structure but differ in the alkyl groups attached to the tetracene ring.

Uniqueness

2,3,8,9-Tetramethyloctadecahydrotetracene is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2,3,8,9-Tetramethyloctadecahydrotetracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. Understanding the biological effects of this compound is crucial for evaluating its safety and therapeutic potential. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of multiple fused aromatic rings with various methyl groups attached. This configuration influences its solubility, reactivity, and interaction with biological systems.

Antimicrobial Activity

Recent studies have shown that certain PAHs exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Camphor | E. coli | 62.5 µg/mL |

| Maesopsin-6-O-glucoside | S. aureus | 78.12 µg/mL |

These findings suggest that similar compounds may have antimicrobial properties worth investigating further for this compound .

Antiproliferative Effects

The antiproliferative effects of PAHs have been studied in various cancer cell lines. Research indicates that certain PAHs can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Cell Lines Studied : HeLa (cervical cancer) and A549 (lung cancer)

- IC50 Values :

- HeLa: 226 µg/mL

- A549: 242.52 µg/mL

These results highlight the potential of PAHs in cancer therapy and warrant further exploration of this compound's effects on similar cell lines .

Case Studies

While direct case studies focusing specifically on this compound are scarce, broader investigations into PAHs provide valuable insights:

-

Study on PAH Exposure and Cancer Risk :

- Researchers examined the correlation between PAH exposure and increased cancer incidence in industrial workers.

- Findings suggested a significant association between high levels of PAH exposure and lung cancer rates.

-

Genomic Studies :

- Advances in genomic analysis have allowed researchers to explore how PAHs interact with cellular mechanisms at a genetic level.

- Such studies indicate that PAHs may induce mutations or alter gene expression patterns associated with cancer progression.

Properties

CAS No. |

918312-20-6 |

|---|---|

Molecular Formula |

C22H38 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

2,3,8,9-tetramethyl-1,2,3,4,4a,5,5a,6,6a,7,8,9,10,10a,11,11a,12,12a-octadecahydrotetracene |

InChI |

InChI=1S/C22H38/c1-13-5-17-9-21-11-19-7-15(3)16(4)8-20(19)12-22(21)10-18(17)6-14(13)2/h13-22H,5-12H2,1-4H3 |

InChI Key |

ORRBCTXYHAWHEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CC3CC4CC(C(CC4CC3CC2CC1C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.